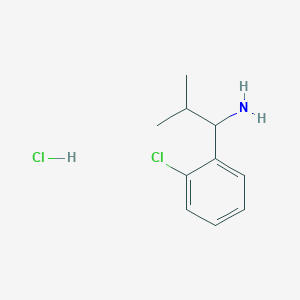

1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

CAS No.: 2097950-13-3

Cat. No.: VC3084693

Molecular Formula: C10H15Cl2N

Molecular Weight: 220.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097950-13-3 |

|---|---|

| Molecular Formula | C10H15Cl2N |

| Molecular Weight | 220.14 g/mol |

| IUPAC Name | 1-(2-chlorophenyl)-2-methylpropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H14ClN.ClH/c1-7(2)10(12)8-5-3-4-6-9(8)11;/h3-7,10H,12H2,1-2H3;1H |

| Standard InChI Key | GFBJTWMFXJYTLE-UHFFFAOYSA-N |

| SMILES | CC(C)C(C1=CC=CC=C1Cl)N.Cl |

| Canonical SMILES | CC(C)C(C1=CC=CC=C1Cl)N.Cl |

Introduction

Molecular Identity and Physical Properties

The molecular identity of 1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is defined by several key parameters that distinguish it from related compounds. This compound belongs to the class of amines and possesses specific structural features that influence its chemical behavior and potential biological interactions.

Basic Physical Properties

1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride possesses well-defined physical properties that are essential for its characterization and utilization in research and development. The compound's basic physical parameters are summarized in Table 1.

Table 1: Key Physical Properties of 1-(2-Chlorophenyl)-2-methylpropan-1-amine Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 2097950-13-3 |

| Molecular Formula | C10H15Cl2N |

| Molecular Weight | 220.14 g/mol |

| IUPAC Name | 1-(2-chlorophenyl)-2-methylpropan-1-amine;hydrochloride |

| Physical State | Solid (assumed based on similar compounds) |

| Color | Typically white to off-white crystalline solid |

The compound's structure incorporates a 2-chlorophenyl group connected to a carbon atom that also bears an amino group, with an isobutyl substituent completing the arrangement. The nitrogen atom of the amine is protonated in the hydrochloride salt form, which significantly affects its solubility and stability characteristics compared to the free base.

Structural Features

The molecular architecture of 1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride contains several notable structural features that contribute to its chemical properties and potential biological activity. The presence of the chlorine atom at the ortho position of the phenyl ring introduces specific electronic and steric effects that influence the compound's reactivity patterns. Furthermore, the compound contains a chiral center at the carbon bearing the amine group, which introduces stereochemical considerations relevant to its synthesis and potential biological interactions.

Synthesis and Chemical Properties

The preparation of 1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride typically involves sophisticated organic synthesis techniques that require careful consideration of reaction conditions and purification methods.

Chemical Reactivity

The chemical reactivity of 1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is influenced by several structural features:

-

The primary amine functionality, which is protonated in the hydrochloride salt form, exhibits reduced nucleophilicity compared to the free base but maintains potential for various transformations under appropriate conditions.

-

The chlorine substituent at the ortho position of the phenyl ring introduces electronic effects that can influence the reactivity of both the aromatic ring and the adjacent functional groups.

-

The presence of a chiral center introduces stereochemical considerations that may affect the outcome of chemical reactions involving this compound.

The compound is expected to undergo reactions typical of primary amines, including nucleophilic substitutions, acylations, and condensations, although the hydrochloride salt form would generally require prior neutralization to enable such transformations.

Analytical Characterization

The analytical characterization of 1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is essential for confirming its identity, assessing its purity, and monitoring its stability under various conditions.

| Analytical Method | Expected Key Features |

|---|---|

| ¹H NMR | Signals for aromatic protons (7.2-7.7 ppm), methine proton (4.0-4.2 ppm), methyl groups (0.8-1.0 ppm), and amine protons (8.5-9.0 ppm, broad) |

| ¹³C NMR | Signals for aromatic carbons (125-135 ppm), methine carbon (50-60 ppm), and methyl carbons (18-22 ppm) |

| IR Spectroscopy | N-H stretching (3300-3500 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-Cl stretching (700-800 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak corresponding to the free base (m/z 184), with characteristic fragmentation patterns |

By comparing a compound's experimental spectroscopic data with these predicted characteristics, researchers can confirm its identity and assess its purity with high confidence.

Chromatographic Methods

Chromatographic techniques play a crucial role in the analysis and purification of 1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride. High-performance liquid chromatography (HPLC) with appropriate detection methods (UV, MS) would be particularly useful for assessing the purity of this compound and identifying potential impurities. Similarly, gas chromatography (GC) could be employed for analysis of the free base form, potentially after derivatization to enhance volatility.

Biological Activity and Applications

The biological activity of 1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride represents an area of significant interest, particularly given the potential applications of structurally related compounds in various therapeutic contexts.

Research Applications

Based on its structural characteristics, 1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride may find applications in several research domains:

-

Medicinal Chemistry: The compound could serve as an intermediate or building block in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological conditions. Related amine compounds have been explored for their anticonvulsant properties, suggesting potential applications in this therapeutic area.

-

Structure-Activity Relationship Studies: The compound's well-defined structure makes it valuable for systematic exploration of how structural modifications affect biological activity, contributing to the rational design of novel therapeutic agents.

-

Chemical Biology: As a tool compound with specific structural features, it could be employed to probe biological systems and elucidate mechanisms of action for related compounds.

Comparative Analysis with Related Compounds

A comparative analysis of 1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride with structurally related compounds provides valuable insights into the relationship between structural features and physicochemical properties.

Structural Analogs

Several structural analogs of 1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride have been described in the literature, each with distinct characteristics that influence their physical, chemical, and potentially biological properties.

Table 3: Comparison of 1-(2-Chlorophenyl)-2-methylpropan-1-amine Hydrochloride with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Notable Properties |

|---|---|---|---|---|

| 1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride | C10H15Cl2N | 220.14 | Reference compound | Primary amine HCl salt with ortho-chloro substituent |

| (2-Chlorophenyl)methanamine hydrochloride | C7H9Cl2N | 178.06 | Lacks isopropyl group | Simpler structure, different substitution pattern |

| 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine | C10H13BrFN | 246.12 | Contains Br and F instead of Cl | Different halogen substitution pattern, potentially altered electronic properties |

| 1-(2-Chlorophenyl)-2-methylpropan-1-amine (free base) | C10H14ClN | 183.68 | Not in salt form | Lower molecular weight, different solubility profile |

This comparison highlights how subtle structural modifications can lead to significant changes in physical properties, potentially influencing the compounds' behavior in chemical reactions and biological systems.

Structure-Property Relationships

The structural variations among these related compounds correlate with specific differences in their physicochemical properties:

-

Salt Form vs. Free Base: The hydrochloride salt form of 1-(2-Chlorophenyl)-2-methylpropan-1-amine typically exhibits enhanced water solubility and stability compared to the free base, although with reduced solubility in many organic solvents.

-

Halogen Substitution: The presence of different halogens (Cl, Br, F) at various positions on the phenyl ring affects electronic distribution, lipophilicity, and potentially biological interactions. For instance, 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine would likely exhibit different electronic properties due to the presence of both bromine and fluorine substituents.

-

Carbon Chain Length: Compounds with shorter carbon chains, such as (2-Chlorophenyl)methanamine hydrochloride, typically display different physical properties, including melting points, solubility characteristics, and conformational preferences.

Future Research Directions

The current understanding of 1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride presents several promising avenues for future research that could enhance its utility in various scientific and potential therapeutic applications.

Synthetic Methodology Development

Advances in synthetic approaches could lead to more efficient and environmentally friendly methods for preparing 1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride. Research in this area might focus on:

-

Development of catalytic methods for the direct transformation of readily available precursors into the target compound.

-

Stereoselective synthesis approaches to obtain enantiomerically pure material, which would be valuable for applications where stereochemistry influences biological activity.

-

Scale-up studies to enable the production of larger quantities for expanded research applications.

The development of transition metal-free catalytic methods for the reduction of amides, as described in the literature for related compounds, represents a promising direction for the synthesis of 1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride and structural analogs .

Biological Evaluation

Comprehensive biological evaluation of 1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride could reveal potential applications in various therapeutic areas:

-

Screening against a diverse panel of biological targets to identify potential activities that warrant further investigation.

-

Structure-activity relationship studies to understand how structural modifications affect biological properties, potentially guiding the design of more potent or selective analogs.

-

Investigation of the compound's effects on specific signaling pathways or cellular processes that might be relevant to its potential therapeutic applications.

Given that related compounds have shown potential anticonvulsant properties, exploration of 1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride's activity in neurological models could be particularly informative.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume